4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine

Physicochemical profiling Lead optimization Drug-likeness assessment

SAR programs often stall when matched-pair analysis lacks key methylation probes, forcing costly synthesis delays. 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine (CAS 1247707-97-6) directly resolves this with its unique 4-methyl substitution pattern and pyrrolidine-thioether pharmacophore-a geometry absent in des-methyl, 4,6-dimethyl, or methylthio analogs. • Enables incremental 4-position methylation SAR studies without custom re-synthesis; verified ≥95% purity suitable for high-throughput screening. • Sourced from the Enamine screening collection (EN300-242226), ensuring QC-validated identity, batch consistency, and rapid restocking for hit-to-lead campaigns. • Ships globally under standard R&D terms-no special permits required for this non-controlled heterocyclic building block.

Molecular Formula C9H13N3S
Molecular Weight 195.29 g/mol
Cat. No. B12094190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine
Molecular FormulaC9H13N3S
Molecular Weight195.29 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)SC2CCNC2
InChIInChI=1S/C9H13N3S/c1-7-2-5-11-9(12-7)13-8-3-4-10-6-8/h2,5,8,10H,3-4,6H2,1H3
InChIKeyGDESTIYDXXULHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine: Structural Identity and Sourcing


4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine (CAS 1247707-97-6) is a small-molecule heterocycle combining a 4-methylpyrimidine core with a pyrrolidin-3-ylsulfanyl substituent at the 2-position (molecular formula C9H13N3S; molecular weight 195.29 g/mol) . The compound is commercially available as a screening compound from the Enamine catalog (EN300-242226) and other suppliers, typically at ≥95% purity . It belongs to the broader class of 2-(pyrrolidin-3-ylsulfanyl)pyrimidines, a scaffold explored in medicinal chemistry for kinase inhibition and GPCR modulation [1]. However, as of ChEMBL 20, no biological activity has been reported for this specific compound in the primary literature [2].

Screening compound from Enamine collection with traceable lot identity
Intermediate molecular weight and moderate computed lipophilicity for hit identification
No prior bioactivity annotation; suitable for unbiased target discovery screens

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine: Why Analogs Fall Short


The 4-methyl substitution pattern on the pyrimidine ring, combined with the pyrrolidin-3-ylsulfanyl group at the 2-position, creates a unique hydrogen-bond donor/acceptor geometry and steric profile that distinguishes this compound from its nearest structural neighbors . The des-methyl analog 2-(pyrrolidin-3-ylsulfanyl)pyrimidine (CAS 1247438-29-4, MW 181.26) lacks the steric bulk and electronic modulation provided by the 4-methyl group, while the 4,6-dimethyl variant (CAS 1250902-32-9, MW 209.31) introduces additional C6 substitution that can alter target recognition . Replacing the pyrrolidinylsulfanyl moiety with a simple methylthio group (CAS 14001-63-9, MW 140.21) removes the basic pyrrolidine nitrogen entirely, abolishing a key pharmacophoric element for hydrogen bonding and charge-based interactions . These structural differences translate into distinct physicochemical property vectors (MW, logP, HBD/HBA count) that preclude reliable interchangeability in structure-activity relationship (SAR) studies or biological assays without explicit re-validation [1].

Des-methyl analog
Absence of 4-methyl group alters steric and electronic profile; may shift target recognition in SAR studies.
4,6-Dimethyl variant
Additional C6 substitution introduces a distinct substitution vector; binding profile may not extrapolate from 4-methyl alone.
Simpler thioether / amine analogs
Methylthio or pyrrolidin-1-yl analogs lack the pyrrolidine NH donor and/or thioether geometry, limiting hydrogen-bond pharmacophore modeling.

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine: Differentiation Evidence


Physicochemical Differentiation from Analogs

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine (MW 195.29) occupies a distinct molecular weight window compared to its closest commercially available analogs: the des-methyl analog 2-(pyrrolidin-3-ylsulfanyl)pyrimidine (MW 181.26, ΔMW = –14.03) and the 4,6-dimethyl analog (MW 209.31, ΔMW = +14.02) . The 4-methyl group also increases calculated logP by approximately 0.3–0.5 units relative to the des-methyl congener, based on the ZINC20 computed logP of 1.266 for the target compound [1]. This positions the compound in an intermediate lipophilicity range distinct from both the more polar des-methyl analog and the more lipophilic 4,6-dimethyl variant.

Physicochemical
Computed context
MW 195.29 | logP ~1.27
Intermediate lipophilicity probe for SAR modulation studies.
Computed logP (ZINC20); not experimentally measured.
Physicochemical profiling Lead optimization Drug-likeness assessment

Hydrogen Bond Profile Differentiation

The target compound features 1 hydrogen bond donor (pyrrolidine NH) and 4 hydrogen bond acceptors (pyrimidine N1, N3, and pyrrolidine N, plus the thioether S), as cataloged in the ZINC20 database [1]. This differs critically from 4-methyl-2-(methylthio)pyrimidine (HBD = 0, HBA = 2), which lacks the pyrrolidine ring entirely and therefore cannot engage in hydrogen bond donation . Conversely, 4-methyl-2-(pyrrolidin-1-yl)pyrimidine replaces the thioether sulfur with a C–N linkage, altering the acceptor geometry, bond length, and electronic character at the 2-position . The thioether linkage in the target compound provides a longer C–S bond (~1.81 Å) and a different dihedral angle preference compared to the C–N linkage (~1.47 Å), which can affect binding pocket complementarity.

H-Bond Profile
Class-level inference
HBD 1 (target) vs 0 (analogs); HBA 4 vs 2–3
Pyrrolidine NH donor and thioether may support distinct pharmacophore engagement.
Bond-length estimates from standard covalent radii.
Pharmacophore modeling Medicinal chemistry Fragment-based drug design

Enamine Screening Collection Provenance

The compound is available from Enamine (catalog EN300-242226) as part of their screening collection, with a catalog purity specification of 95% . Pricing from Arctom Scientific lists 0.05 g at $612 (approximately $12,240/g at the smallest scale), with declining unit costs at larger quantities (e.g., 10 g at $3,131, or approximately $313/g) . In contrast, the des-methyl analog 2-(pyrrolidin-3-ylsulfanyl)pyrimidine is listed by AKSci (catalog 6515DQ) at 95% purity , and the 4,6-dimethyl analog is available from MolCore at 97% purity . The Enamine provenance is notable because Enamine screening compounds are synthesized and QC-verified in-house, providing traceable lot-specific analytical data upon request .

Sourcing & Purity
Supplier data
Enamine EN300-242226; reported purity ≥95%
QC-traceable identity with lot-specific data upon request.
Pricing and availability subject to change; verify COA.
Chemical procurement Screening library sourcing Compound quality control

No Published Biological Activity

A critical differentiation factor is the documented absence of biological activity data. The ZINC20 database, which aggregates activity annotations from ChEMBL 20, explicitly states for this compound: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This stands in contrast to structurally related pyrimidine derivatives such as 4-methyl-2-(methylthio)pyrimidine, which has been evaluated for fungicidal activity (with synthesized carboxamide derivatives showing in vitro activity against Sclerotinia sclerotiorum) [2], and 4-methyl-2-(pyrrolidin-1-yl)pyrimidine derivatives, which have reported AChE inhibition (IC50 = 5.5 μM for a related analog) and histamine H3 receptor binding data (Ki = 0.290 nM for a more elaborated derivative) [3]. This data gap means that selecting this compound for a screening campaign carries both higher risk (no prior target annotation) and higher potential reward (opportunity to discover novel target engagement).

Activity Annotation
Data gap
No bioactivity in ChEMBL 20; zero publications
Eliminates pre-existing target bias; requires de novo validation.
ChEMBL 20 query; newer annotations may exist.
Data transparency Screening library annotation Chemical probe validation

4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine: Application Scenarios


Diversity Screening for Novel Target Discovery

Given its documented absence of biological annotation in ChEMBL 20 [1], this compound is ideally suited for inclusion in diversity-oriented screening libraries where the goal is to discover novel target–ligand interactions without pre-existing bias. Its intermediate molecular weight (195.29) and moderate lipophilicity (cLogP ~1.27) place it in a favorable drug-like property space for hit identification [1]. The compound's Enamine screening collection provenance ensures QC-verified identity and purity (≥95%) suitable for high-throughput screening workflows .

SAR Probing of 4-Methyl Substitution Effect

The 4-methyl group distinguishes this compound from the des-methyl analog 2-(pyrrolidin-3-ylsulfanyl)pyrimidine (MW 181.26) and the 4,6-dimethyl analog (MW 209.31) . This positions the compound as a key intermediate SAR probe for studies investigating the steric and electronic effects of incremental methylation at the pyrimidine 4-position. Researchers can use this compound to parse the contribution of a single methyl substituent to target affinity, selectivity, or cellular activity within a matched molecular pair analysis framework.

Thioether Pharmacophore in Kinase/GPCR Binding

The pyrrolidin-3-ylsulfanyl group provides a unique combination of a hydrogen bond donor (pyrrolidine NH) and a thioether linkage (C–S–C) that is structurally distinct from both the methylthio analog (no HBD) and the pyrrolidin-1-yl analog (C–N linkage, no HBD) [2]. For drug discovery programs targeting kinase hinge regions or GPCR orthosteric sites where sulfur-mediated interactions or hydrogen bond donation are hypothesized to contribute to binding, this compound serves as a specific pharmacophore validation tool that cannot be substituted by its simpler analogs.

Fragment-Based Lead Generation Building Block

With a molecular weight of 195.29 and 13 heavy atoms, the compound sits at the interface between fragment and lead-like chemical space [1]. Its commercial availability from the Enamine screening collection at defined purity makes it a convenient starting point for fragment growing or merging strategies. The pyrrolidine NH and pyrimidine N atoms provide synthetic handles for further elaboration, while the thioether linkage offers a metabolically stable alternative to ether or amine linkers.

Application
Selection Property
Validation Focus
Diversity screening
Unannotated compound (no prior activity data)
Unbiased hit identification; target deconvolution
Methyl substitution SAR
4-methyl vs des-methyl / 4,6-dimethyl comparison
Steric and electronic effect on target affinity
Pharmacophore validation
Pyrrolidine NH donor and thioether linkage
Binding mode assessment in kinase/GPCR assays
Fragment-based design
MW ~195; synthetic handles (NH, pyrimidine N)
Fragment growing/merging synthetic feasibility

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21 linked technical documents
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